Terazosin is a synthetic organic compound classified as a quinazoline derivative. It is known for its selective antagonism of α1-adrenergic receptors, specifically exhibiting higher affinity for the α1A subtype compared to α1B and α1D subtypes . This selectivity distinguishes it from non-selective α1-adrenergic antagonists. In scientific research, terazosin serves as a valuable tool for investigating the physiological roles of α1-adrenergic receptors and exploring potential therapeutic applications beyond its established clinical use.
Terazosin is derived from the quinazoline family of compounds. It was first synthesized in the late 1970s by Abbott Laboratories and has been marketed under various brand names, including Hytrin. The compound can be classified as an alpha-1 adrenergic blocker, which selectively inhibits the alpha-1 adrenergic receptors, leading to vasodilation and decreased peripheral resistance.
The synthesis of terazosin involves several chemical reactions, primarily starting from 4-amino-2-chloro-6,7-dimethoxyquinazoline and 1-[[(2RS)-2,3,4,5-tetrahydrofuran-2-yl]carbonyl]piperazine.
This multi-step process results in high yields (85% to 95%) of terazosin hydrochloride dihydrate, characterized by specific X-ray diffraction patterns and thermal properties .
The molecular formula for terazosin is , with a molecular weight of approximately 387.43 g/mol.
Terazosin undergoes various chemical reactions that are crucial for its synthesis and stability.
The mechanism through which terazosin exerts its therapeutic effects involves selective antagonism of alpha-1 adrenergic receptors.
Terazosin exhibits distinct physical and chemical properties that influence its formulation and therapeutic use.
Terazosin has several significant applications in medicine:
Terazosin (chemical name: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine) is a synthetic quinazoline derivative with the molecular formula C₁₉H₂₅N₅O₄ and a molecular weight of 387.44 g/mol [3] [7]. Its hydrochloride salt (C₁₉H₂₅N₅O₄·HCl) forms white to off-white crystalline solids with a molecular weight of 423.89 g/mol [10]. The compound features a piperazine ring linked to a dimethoxyquinazoline core and a tetrahydrofuroyl carbonyl group, which collectively enable its selective binding to alpha-1 adrenergic receptors [7] [10].
Key physicochemical properties include:
Synthesized through a multi-step process, terazosin forms when piperazine reacts with 2-furoyl chloride, followed by catalytic hydrogenation and alkylation with 2-chloro-6,7-dimethoxyquinazolin-4-amine [3]. Recent studies reveal that terazosin activates phosphoglycerate kinase 1 (PGK1) and heat shock protein 90 (Hsp90), suggesting potential neuroprotective and anti-apoptotic effects beyond its primary adrenergic action [3] [10].
Table 1: Chemical and Physical Properties of Terazosin
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₁₉H₂₅N₅O₄ | Anhydrous free base |
Molecular Weight | 387.44 g/mol | |
Melting Point | 272.6–274°C | Anhydrous hydrochloride salt |
Water Solubility | 29.7 mg/mL | 25°C |
pKa | 7.1 | In 0.1N NaOH solution |
Protein Binding | 90–94% | Primarily albumin |
Partition Coefficient (LogP) | 1.6 | Octanol/water |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7